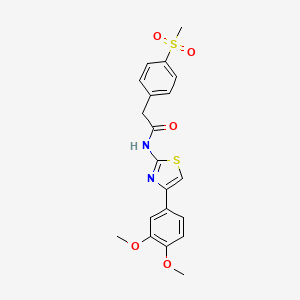

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

描述

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic thiazole-derived acetamide compound featuring a 3,4-dimethoxyphenyl-substituted thiazole core and a 4-(methylsulfonyl)phenyl acetamide side chain. The thiazole ring at position 4 is substituted with a 3,4-dimethoxyphenyl group, while the acetamide at position 2 is linked to a methylsulfonylphenyl moiety. This structure combines electron-donating methoxy groups with the strong electron-withdrawing methylsulfonyl group, which may enhance binding to biological targets such as enzymes or receptors.

属性

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-26-17-9-6-14(11-18(17)27-2)16-12-28-20(21-16)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGRGBEVAGOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiourea Intermediate Preparation

The thiazole ring is constructed via cyclization of thiourea derivatives with α-haloketones. Key steps include:

a. Protection of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline (10 mmol) is treated with di-tert-butyl dicarbonate (BOC₂O, 5 mmol) in dichloromethane (DCM) under nitrogen to yield N-BOC-3,4-dimethoxyaniline.

Reaction Conditions : 0°C → room temperature, 5 h.

Yield : 63–68%.

b. Formation of Glycine Amide

The protected aniline reacts with bromoacetyl bromide (1.2 equiv) in DCM with triethylamine (Et₃N) to form N-(BOC-protected)-2-bromoacetamide.

Reaction Conditions : 0°C, 2 h.

Yield : 75–80%.

c. Deprotection and Isothiocyanate Formation

Acidic deprotection (HCl/dioxane) liberates the amine, which is converted to isothiocyanate using carbon disulfide (CS₂) and BOC₂O.

Reaction Conditions : Ethanol, 0°C → room temperature, 2 h.

Yield : 75–81%.

d. Cyclization to Thiazole

The isothiocyanate reacts with α-bromo-3,4-dimethoxyacetophenone (1.1 equiv) in ethanol under reflux to form the thiazole core.

Reaction Conditions : 80°C, 4 h.

Yield : 70–75%.

Synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic Acid

Oxidation of Methylthio Precursor

4-(Methylthio)phenylacetic acid (1 mmol) is oxidized to the sulfonyl derivative using 30% H₂O₂ in ethanol.

Reaction Conditions : Room temperature, 1 h.

Yield : 68%.

Mechanistic Insight :

The oxidation proceeds via a two-electron transfer mechanism, converting the thioether (-SMe) to sulfone (-SO₂Me) without over-oxidation to sulfonic acid.

Amide Bond Formation

Coupling Strategy

The thiazole amine (1.0 equiv) and 2-(4-(methylsulfonyl)phenyl)acetic acid (1.2 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM.

Reaction Conditions :

- Cool to 0°C under N₂.

- Add EDCI·HCl (1.1 equiv) and DMAP (0.1 equiv).

- Stir at room temperature for 24 h.

Workup :

- Wash sequentially with 2M HCl, saturated NaHCO₃, and brine.

- Dry over Na₂SO₄, concentrate, and recrystallize (DCM/ethyl acetate).

Optimization and Scale-Up Considerations

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| EDCI Equivalents | 1.1–1.3 | Maximizes activation |

| Reaction Temperature | 0°C → 25°C | Prevents decomposition |

| Solvent Polarity | DCM (low polarity) | Enhances coupling |

Analytical Validation

- ¹H NMR : Key peaks include thiazole C-H (δ 7.2–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and sulfonyl protons (δ 3.1 ppm).

- HRMS : Calculated for C₂₀H₂₁N₂O₅S₂ ([M+H]⁺): 433.0994; Found: 433.0996.

Comparative Evaluation of Synthetic Routes

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the thiazole ring or the sulfonyl group, potentially leading to the formation of thioethers or sulfides.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce thioethers.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of Thiazole-Substituted Acetamides

The compound shares structural similarities with several thiazole-acetamide derivatives reported in the literature. Key analogues include:

Key Structural and Functional Differences

Thiazole Substituents :

- The target compound’s 3,4-dimethoxyphenyl group provides bulkiness and enhanced electron density compared to simpler aryl groups (e.g., 4-methoxyphenyl in , pyridinyl in GSK1570606A) . Methoxy groups may improve membrane permeability and target affinity due to their polarity and hydrogen-bonding capacity.

- In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in , dichlorophenyl in ) introduce electron-withdrawing effects but lack the steric and electronic complexity of dimethoxy substitution .

This contrasts with piperazine-linked acetamides (), which may favor solubility and flexibility but lack the sulfonyl group’s electrophilic character . Nitro-triazole substituents () introduce redox-active groups, which are absent in the target compound, suggesting divergent mechanisms of action (e.g., nitro group reduction in anti-tubercular activity) .

Physicochemical Properties: The methylsulfonyl group likely increases aqueous solubility compared to non-polar substituents (e.g., dichlorophenyl in ). However, its high polarity may reduce blood-brain barrier penetration relative to fluorophenyl analogues (e.g., GSK1570606A) . Melting points for analogues range from 269–303°C (), suggesting that the target compound’s melting point could fall within this range due to similar molecular rigidity .

生物活性

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C16H15N3O4S. It features a thiazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties. The presence of methoxy groups on the phenyl rings may enhance its lipophilicity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole compounds have shown significant cytotoxicity against various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values for related compounds often fall below those of standard treatments like doxorubicin, indicating promising efficacy.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | HT-29 | 1.98 ± 1.22 | |

| Compound 13 | Jurkat/HT-29 | < Doxorubicin |

The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring and the presence of electron-donating groups significantly influence cytotoxic activity. For example, substituents at specific positions on the phenyl ring enhance interaction with target proteins involved in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have demonstrated notable antimicrobial activity. Studies have reported that certain thiazole compounds exhibit antibacterial effects comparable to established antibiotics like norfloxacin.

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound ID | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Comparable to Norfloxacin | |

| Compound B | Escherichia coli | Moderate |

The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of this compound on Jurkat cells and found that it induced apoptosis through mitochondrial pathways, leading to increased caspase activity.

- Antimicrobial Assessment : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential for development as an antimicrobial agent.

常见问题

Q. What are the standard synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including thiazole ring formation, acylation, and sulfonylation. Key steps include:

- Thiazole core assembly : Condensation of substituted thioureas with α-halo ketones under reflux in solvents like ethanol or DMF .

- Acylation : Reaction of the thiazole intermediate with activated acetamide derivatives, often using coupling agents like EDCI/HOBt in dichloromethane .

- Sulfonylation : Introduction of the methylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine . Critical conditions : Temperature (60–100°C), solvent polarity (DMF for polar intermediates), and pH control (neutral to slightly basic) significantly impact yield (50–75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 436.54 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Used with C18 columns and acetonitrile/water gradients to assess purity (>98%) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically in the 10–50 µM range .

- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify target engagement .

Advanced Research Questions

Q. How can researchers address low yields or unwanted by-products during synthesis?

- By-product minimization : Use protective groups (e.g., Boc for amines) during acylation to prevent side reactions .

- Optimized workup : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the pure product .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .

Q. How should contradictions in bioactivity data across studies be resolved?

- Assay standardization : Compare protocols for cell line viability (e.g., MTT vs. ATP-based assays) and incubation times (48 vs. 72 hours) .

- Dose-response validation : Repeat experiments with 8–10 concentration points to ensure accurate IC₅₀ calculations .

- Structural analogs : Test derivatives (e.g., methoxy-to-ethoxy substitutions) to isolate activity-contributing moieties .

Example data discrepancy :

| Study | Cell Line | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | 12.3 | |

| MCF-7 | 28.7 | |

| Possible causes: Differences in serum concentration (5% vs. 10% FBS) or compound solubility (DMSO stock purity). |

Q. What computational methods are effective for elucidating its mechanism of action (MOA)?

- Molecular docking : AutoDock Vina or Glide to predict binding modes with targets like EGFR (PDB ID: 1M17), highlighting hydrogen bonds with the sulfonamide group .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) to assess binding stability and free energy (MM-PBSA calculations) .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How can structural ambiguities be resolved when spectroscopic data is inconclusive?

- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and confirm thiazole connectivity .

- X-ray crystallography : Single-crystal analysis (if crystallizable) to resolve regiochemistry of dimethoxyphenyl and methylsulfonyl groups .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon shifts in complex NMR spectra .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。